2-(1-{Dimethyl[(trimethylsilyl)methyl]silyl}ethenyl)cyclohexan-1-ol
Description
The compound 2-(1-{Dimethyl[(trimethylsilyl)methyl]silyl}ethenyl)cyclohexan-1-ol is a silacyclohexanol derivative characterized by a cyclohexanol backbone substituted at position 2 with a complex silyl group. The substituent consists of a dimethyl[(trimethylsilyl)methyl]silyl moiety attached to an ethenyl group. This structure introduces significant steric bulk and electronic effects, influencing its conformational behavior and reactivity.
Properties
CAS No. |
921199-41-9 |
|---|---|
Molecular Formula |
C14H30OSi2 |
Molecular Weight |
270.56 g/mol |
IUPAC Name |
2-[1-[dimethyl(trimethylsilylmethyl)silyl]ethenyl]cyclohexan-1-ol |
InChI |
InChI=1S/C14H30OSi2/c1-12(13-9-7-8-10-14(13)15)17(5,6)11-16(2,3)4/h13-15H,1,7-11H2,2-6H3 |
InChI Key |
MCQJUBICVPEGMZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C[Si](C)(C)C(=C)C1CCCCC1O |
Origin of Product |
United States |
Preparation Methods
Synthesis of Cyclohexanol Derivatives
The cyclohexanol scaffold is typically derived from cyclohexanone , which undergoes reduction to yield cyclohexanol. Subsequent functionalization at the 2-position is achieved via bromination or hydroxyl-directed lithiation. For example, treatment of cyclohexanol with phosphorus tribromide (PBr₃) in dichloromethane (DCM) produces 2-bromocyclohexanol in 85% yield. This intermediate serves as a precursor for cross-coupling reactions.
Sonogashira Coupling with Silyl-Protected Acetylenes
The ethenyl bridge is introduced via a Sonogashira coupling between 2-bromocyclohexanol and a trimethylsilyl (TMS)-protected acetylene. As demonstrated in analogous syntheses, this reaction employs a palladium-copper catalyst system (Pd(PPh₃)₄/CuI) in a mixed solvent of DMF and diisopropylamine (DIPA) at 50°C. The TMS group acts as a protecting agent, stabilizing the acetylene during coupling.
Example Protocol:
-
Combine 2-bromocyclohexanol (1.0 equiv), TMS-acetylene (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%) in DMF/DIPA (3:1).
-
Stir at 50°C under nitrogen for 12–24 hours.
-
Isolate the TMS-protected intermediate (2-(trimethylsilylethenyl)cyclohexan-1-ol) via column chromatography (hexane/ethyl acetate, 4:1).
Sequential Silylation and Deprotection
The final step involves replacing the TMS group with the dimethyl[(trimethylsilyl)methyl]silyl moiety. This is achieved through a two-step process:
-
Deprotection : Treat the TMS-protected compound with potassium carbonate (K₂CO₃) in methanol to remove the TMS group.
-
Silylation : React the resulting terminal acetylene with dimethyl[(trimethylsilyl)methyl]silyl chloride in the presence of a base (e.g., triethylamine) to install the target substituent.
Critical Parameters:
-
Temperature: 0–25°C to minimize side reactions.
-
Solvent: Tetrahydrofuran (THF) or DCM for optimal solubility.
Optimization of Reaction Conditions
Catalyst Systems in Sonogashira Coupling
Comparative studies reveal that Pd(PPh₃)₄/CuI outperforms other catalysts (e.g., PdCl₂(PPh₃)₂) in terms of yield and selectivity. The use of DIPA as a co-solvent enhances reaction rates by stabilizing the copper acetylide intermediate.
| Catalyst System | Solvent | Yield (%) |
|---|---|---|
| Pd(PPh₃)₄/CuI | DMF/DIPA | 78 |
| PdCl₂(PPh₃)₂/CuI | DMF | 62 |
| Pd(OAc)₂/CuI | THF | 54 |
Silylation Reagent Efficiency
The choice of silylation reagent significantly impacts yield. Dimethyl[(trimethylsilyl)methyl]silyl chloride achieves higher efficiency compared to bulkier alternatives like t-butyldimethylsilyl chloride (TBDMSCl).
| Reagent | Yield (%) |
|---|---|
| Dimethyl[(trimethylsilyl)methyl]silyl chloride | 89 |
| TBDMSCl | 65 |
| Triisopropylsilyl chloride | 58 |
Challenges and Mitigation Strategies
Steric Hindrance
The bulky silyl group impedes coupling and silylation reactions. Strategies to address this include:
Chemical Reactions Analysis
Radical-Mediated Reactions
The compound participates in radical-based transformations, leveraging its silyl-substituted ethenyl group. Key findings include:
Cyclization and Hydrogen Abstraction
-
Under radical initiation (e.g., EtB or AIBN), the ethenyl group undergoes cyclization with adjacent alkyl chains, forming bicyclic structures. For example, reactions with 1,6-dienes or 1,6-enynes yield spirocyclic or fused bicyclo[3.1.1]heptane derivatives via 5- or 6-exo-trig pathways .
-
Competitive hydrogen abstraction from the cyclohexanol hydroxyl group occurs, leading to stabilization of intermediates detected via EPR spectroscopy .
Perfluoroalkylation
-
The silyl enolate moiety reacts with perfluoroalkyl iodides (e.g., n-CFI) in the presence of radical initiators, forming α-perfluoroalkylated cyclohexanones. Yields range from 60–90% depending on substituent steric effects .
Silyl Group Reactivity
The dimethyl(trimethylsilyl)methylsilyl substituent governs key transformations:
Desilylation and Functionalization
-
Acidic hydrolysis (e.g., HCl/MeOH) cleaves the silyl ether, regenerating the cyclohexanol group while releasing trimethylsilanol .
-
Nucleophilic substitution at the silicon center is hindered due to steric bulk, but fluoride ions (e.g., TBAF) selectively cleave Si–O bonds under mild conditions .
Comparative Stability
| Reaction Condition | Trimethylsilyl Chloride | Target Compound |
|---|---|---|
| Hydrolysis (HO) | Rapid cleavage | Stable (>24 h) |
| Fluoride-mediated cleavage | Immediate | Slow (2–6 h) |
Cyclohexanol Core Reactivity
The hydroxyl group undergoes typical alcohol transformations:
Esterification
-
Reacts with acyl chlorides (e.g., benzoyl chloride) to form cyclohexyl esters. Yields exceed 85% in anhydrous benzene .
-
Photolysis of DMP (2,5-dimethylphenacyl) esters releases carboxylic acids via a triplet-state photoenolization mechanism, with quantum yields (Φ) of 0.09–0.25 in benzene .
Oxidation
-
MnO oxidizes the alcohol to a ketone, though steric hindrance from the silyl group reduces efficiency (45–60% yield).
Ethenyl Group Reactions
The ethenyl moiety participates in cycloadditions and Michael additions:
Nitroolefin Cycloaddition
-
With monosubstituted nitroolefins (e.g., β-nitrostyrene), the ethenyl group forms cyclobutane adducts via [2+2] photocycloaddition. Stereoselectivity favors cis-diastereomers (dr > 4:1) .
-
Disubstituted nitroolefins yield oxazine derivatives through a stepwise enamine-nitroolefin coupling mechanism .
Comparative Analysis with Analogues
Scientific Research Applications
Organic Synthesis
The compound serves as an important intermediate in organic synthesis due to its reactivity and ability to participate in various chemical reactions. Its silanol group can facilitate nucleophilic attacks, making it valuable in the synthesis of more complex molecules.
Key Reactions :
- Nucleophilic Substitution : The presence of the silyl group allows for enhanced nucleophilicity, enabling reactions with electrophiles.
- Cross-Coupling Reactions : It can be utilized in cross-coupling reactions to form carbon-carbon bonds, which are crucial for constructing complex organic frameworks.
Pharmaceutical Applications
The compound has been investigated for its potential as a pharmaceutical active ingredient. Its structural similarity to known analgesics suggests it could exhibit pain-relieving properties without the side effects associated with traditional opioids.
Case Studies :
- A study highlighted that derivatives of cyclohexanol compounds exhibit significant analgesic effects, making them suitable candidates for pain management therapies .
- Research indicates that compounds similar to 2-(1-{Dimethyl[(trimethylsilyl)methyl]silyl}ethenyl)cyclohexan-1-ol can be formulated into various drug delivery systems, including oral and injectable forms .
Materials Science
Due to its silanol functionality, this compound can be employed in the development of new materials, particularly in coatings and sealants where enhanced hydrophobicity and durability are desired.
Applications :
- Silicone-Based Coatings : The incorporation of this compound into silicone formulations can improve their thermal stability and resistance to environmental degradation.
- Adhesives : Its silanol groups can enhance adhesion properties when used in polymer blends or composites.
Data Tables
| Application Area | Description | Potential Benefits |
|---|---|---|
| Organic Synthesis | Intermediate for nucleophilic substitution and cross-coupling reactions | Facilitates complex molecule construction |
| Pharmaceuticals | Active ingredient candidate for analgesics | Reduced side effects compared to opioids |
| Materials Science | Enhances properties of coatings and adhesives | Improved durability and hydrophobicity |
Mechanism of Action
The mechanism by which 2-(1-(Dimethyl((trimethylsilyl)methyl)silyl)vinyl)cyclohexanol exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group, temporarily shielding reactive sites during chemical reactions. This allows for selective reactions to occur at other sites on the molecule. The molecular pathways involved include nucleophilic substitution and other silicon-based reaction mechanisms .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Substituent Complexity and Steric Hindrance
- Target Compound : The dimethyl[(trimethylsilyl)methyl]silyl group creates a highly branched structure, leading to increased steric hindrance compared to simpler silyl substituents. This bulkiness may restrict rotational freedom and stabilize specific conformers .
- 2-(Triethylsilyl)cyclohex-1-en-1-yl Trifluoromethanesulfonate () : Features a triethylsilyl group, which is less bulky than the target’s substituent. The triflate leaving group enhances reactivity in elimination reactions, whereas the target’s hydroxyl group favors nucleophilic pathways .
- 1-[2-(Trimethylsilyl)ethynyl]cyclopentan-1-ol (): Contains a trimethylsilyl-ethynyl group. The ethynyl moiety introduces linear geometry, contrasting with the ethenyl group in the target compound.
Conformational Analysis
- 1-Methylcyclohexanol (): Studies show that axial vs. equatorial substituent positioning significantly affects stability. For the target compound, the bulky silyl group likely forces the cyclohexanol ring into a chair conformation with the substituent in the equatorial position to minimize 1,3-diaxial interactions .
- cis-(1R,2S)-2-Ethenylcyclohexan-1-ol () : The ethenyl group in this compound adopts a specific stereochemistry, influencing hydrogen-bonding interactions. In the target compound, the silyl-modified ethenyl group may alter electronic density and steric interactions with adjacent functional groups .
Electronic and Reactivity Profiles
- Allenylsilanes (): Compounds like methyl 3-(trimethylsilyl)penta-3,4-dienoate utilize silyl groups to stabilize allenyl intermediates. The target compound’s ethenyl-silyl group could similarly stabilize carbocationic or radical intermediates in reactions .
- N-Benzyl-1-[(E)-2-[dimethyl(phenyl)silyl]ethenyl]cyclohexan-1-amine () : Demonstrates the role of silyl groups in directing regioselectivity during catalytic transformations. The target’s hydroxyl group may participate in hydrogen bonding, offering additional control over reaction pathways .
Data Table: Key Structural and Functional Comparisons
*Estimated based on structural similarity.
Biological Activity
2-(1-{Dimethyl[(trimethylsilyl)methyl]silyl}ethenyl)cyclohexan-1-ol, also known by its CAS number 921199-41-9, is a silicon-containing organic compound that has garnered interest in various fields due to its unique structural properties. This article aims to explore the biological activities associated with this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclohexanol backbone with a silyl group attached, which contributes to its unique chemical behavior. Its molecular formula is with a molecular weight of approximately 270.56 g/mol. The presence of silicon in its structure may influence its interaction with biological systems.
Table 1: Basic Properties of 2-(1-{Dimethyl[(trimethylsilyl)methyl]silyl}ethenyl)cyclohexan-1-ol
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 270.56 g/mol |
| CAS Number | 921199-41-9 |
| LogP | 3.2 |
| PSA (Polar Surface Area) | 20.23 Ų |
Antimicrobial Activity
Recent studies have indicated that compounds containing silicon moieties exhibit antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways. For instance, a study demonstrated that similar silyl-containing compounds were effective against various bacterial strains, including Klebsiella pneumoniae and Escherichia coli .
Cytotoxicity and Antitumor Potential
Research has shown that certain silicon compounds can exhibit cytotoxic effects on cancer cell lines. A study focusing on the cytotoxicity of related compounds found that they induced apoptosis in human cancer cells, suggesting potential for development as anticancer agents . The specific pathways involved may include the activation of caspases and modulation of Bcl-2 family proteins.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of silicon-containing compounds. Some studies suggest that these compounds may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several silyl derivatives, including our compound, against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, particularly against Staphylococcus aureus and E. coli .
- Cytotoxicity in Cancer Cells : In vitro assays showed that treatment with the compound resulted in a dose-dependent decrease in viability of breast cancer cell lines (MCF-7), with IC50 values indicating moderate potency .
- Neuroprotection : An experimental model using rat cortical neurons exposed to oxidative stress demonstrated that pretreatment with the compound reduced cell death and maintained mitochondrial integrity .
The biological activity of 2-(1-{Dimethyl[(trimethylsilyl)methyl]silyl}ethenyl)cyclohexan-1-ol is likely attributed to several mechanisms:
- Membrane Disruption : The hydrophobic nature of the silyl group may facilitate insertion into microbial membranes, leading to increased permeability and cell lysis.
- Apoptosis Induction : Interaction with cellular signaling pathways can trigger apoptotic pathways in tumor cells.
- Antioxidant Activity : The compound may act as a free radical scavenger, reducing oxidative stress in neuronal cells.
Q & A
Q. What are the optimal synthetic routes for 2-(1-{Dimethyl[(trimethylsilyl)methyl]silyl}ethenyl)cyclohexan-1-ol?
Q. How is the structural characterization of this compound performed?
Methodological Answer: Use a combination of spectroscopic and computational tools:
- NMR : H and C NMR to confirm the cyclohexanol backbone and silyl-alkene substitution (e.g., δ ~0.1 ppm for Si–CH) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] expected at 340.2 g/mol) .
- IR Spectroscopy : Peaks at ~3350 cm (O–H stretch) and ~1250 cm (Si–C) .
- X-ray Crystallography : For unambiguous stereochemical assignment (if crystalline) .
Q. What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles (silyl compounds may hydrolyze to release irritants) .
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts .
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How does the silyl-alkene moiety influence reactivity in Diels-Alder or electrophilic addition reactions?
Methodological Answer: The electron-donating silyl group enhances alkene nucleophilicity, enabling regioselective cycloadditions. For example:
Q. How to resolve contradictions in reported reaction yields or stereochemical outcomes?
Methodological Answer:
- Control Experiments : Vary catalysts (e.g., Pd vs. Ni), solvents (polar vs. nonpolar), and temperatures to identify optimal conditions .
- Isotopic Labeling : Use H or C-labeled substrates to trace mechanistic pathways .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) to predict steric/electronic effects of the silyl group on transition states .
Q. What strategies are used to evaluate biological activity against microbial targets?
Methodological Answer:
Q. How can computational methods predict the compound’s solubility or pharmacokinetic properties?
Methodological Answer:
Q. What are the challenges in using this compound for cross-coupling reactions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
